N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt
CAS No.:
Cat. No.: VC16485134
Molecular Formula: C15H25BrF3N3O4
Molecular Weight: 448.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25BrF3N3O4 |
|---|---|
| Molecular Weight | 448.28 g/mol |
| IUPAC Name | N-[3-[(2-bromoacetyl)amino]propyl]-N-piperidin-4-ylpropanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C13H24BrN3O2.C2HF3O2/c1-2-13(19)17(11-4-7-15-8-5-11)9-3-6-16-12(18)10-14;3-2(4,5)1(6)7/h11,15H,2-10H2,1H3,(H,16,18);(H,6,7) |
| Standard InChI Key | IREYHFLOXVNZEF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N(CCCNC(=O)CBr)C1CCNCC1.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is N-[3-[(2-bromoacetyl)amino]propyl]-N-piperidin-4-ylpropanamide; 2,2,2-trifluoroacetic acid, reflecting its bifunctional structure. Key components include:
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A piperidin-4-yl group (a six-membered nitrogen-containing ring), which contributes to its basicity and potential interactions with biological targets.
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A bromoacetyl moiety (CH₂BrCO−), a reactive electrophile capable of forming covalent bonds with nucleophiles such as thiols or amines.
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A propionamide linker (CH₂CH₂CONH−), providing structural flexibility and hydrogen-bonding capacity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅BrF₃N₃O₄ |
| Molecular Weight | 448.28 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | N-[3-[(2-bromoacetyl)amino]propyl]-N-piperidin-4-ylpropanamide; 2,2,2-trifluoroacetic acid |
| SMILES | CCC(=O)N(CCCNC(=O)CBr)C1CCNCC1.C(=O)(C(F)(F)F)O |
| InChIKey | IREYHFLOXVNZEF-UHFFFAOYSA-N |
The trifluoroacetic acid counterion stabilizes the amine group via salt formation, a common strategy to improve the crystallinity and solubility of basic nitrogen-containing compounds .
Synthetic Routes and Methodological Considerations
Purification and Analytical Techniques
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Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water gradients is recommended for purification.
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Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion at m/z 448.28 (M+H⁺).
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Elemental Analysis: Expected composition: C (39.84%), H (5.59%), Br (17.75%), F (12.62%), N (9.30%), O (14.21%).
Applications in Medicinal Chemistry and Drug Development
Role as a Covalent Inhibitor Precursor
The bromoacetyl group serves as a “warhead” for designing covalent inhibitors. It selectively alkylates cysteine residues in enzyme active sites, a strategy employed in drugs like ibrutinib. For instance, the compound could target kinases or proteases with nucleophilic catalytic residues, enabling irreversible inhibition.
Central Nervous System (CNS) Drug Intermediate
Piperidine derivatives are prevalent in CNS therapeutics due to their ability to cross the blood-brain barrier. Structural analogs of this compound have been investigated as:
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σ-1 Receptor Modulators: For neuropathic pain management.
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Dopamine Reuptake Inhibitors: Potential antidepressants or stimulants.
Future Research Directions
Target Identification and Validation
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Chemoproteomic Profiling: Use activity-based protein profiling (ABPP) to identify cellular targets of the bromoacetyl warhead.
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in rodent models of cancer or neurological disorders.
Structural Optimization
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